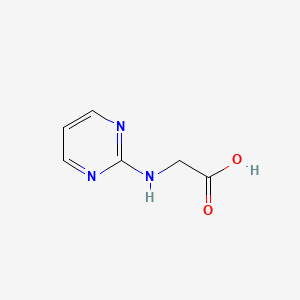

(pyrimidin-2-ylamino)acetic acid

Description

Overview of Pyrimidine (B1678525) Scaffold Significance in Medicinal Chemistry and Materials Science

The pyrimidine ring system is a cornerstone heterocyclic motif with widespread importance. wikipedia.orghumanjournals.com It is an aromatic organic compound composed of a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 3. wikipedia.orghumanjournals.com This fundamental structure is integral to life itself, forming the basis for the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids (DNA and RNA). wikipedia.orgsciencenotes.org Beyond its biological role, the pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a multitude of synthetic compounds with a broad spectrum of pharmacological activities. tec.mxnih.gov These activities include anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties. humanjournals.comnih.govresearchgate.net

In materials science, pyrimidine and its derivatives are explored for their potential in creating ordered molecular structures. rsc.org Their ability to form specific interactions, such as hydrogen bonds and π-π stacking, makes them valuable building blocks for the design of new materials with tailored electronic and structural properties. rsc.orgcardiff.ac.uk For instance, pyrimidine derivatives have been studied for their ordered adsorption on surfaces, highlighting their utility in developing novel molecular electronics. rsc.org

The synthetic accessibility and diverse reactivity of the pyrimidine ring allow for extensive structural modifications, making it a versatile scaffold for developing new drugs and materials. tec.mxnih.govrsc.org

Role of Alpha-Amino Acid Moieties in Molecular Design and Functionalization

Alpha-amino acids are the fundamental building blocks of proteins and are characterized by a central carbon atom (the alpha-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group). perlego.comstudysmarter.co.uk Their role in molecular design extends far beyond their biological function in protein synthesis. frontiersin.org

In medicinal chemistry and drug design, the incorporation of amino acid moieties can significantly influence a molecule's properties. It can enhance water solubility, which is often a challenge for complex organic molecules, and improve bioavailability. frontiersin.org The chiral nature of most alpha-amino acids (except glycine) allows for stereospecific interactions with biological targets, which can lead to increased potency and selectivity. nih.govacs.org Furthermore, amino acids provide functional groups (amino and carboxyl) that can participate in crucial hydrogen bonding interactions with enzymes and receptors, and they serve as versatile handles for further chemical modification. perlego.comfrontiersin.org The diversity of amino acid side chains offers a way to fine-tune the steric, electronic, and hydrophobic properties of a conjugate molecule. nih.govacs.org

Historical Context and Evolution of Research on (Pyrimidin-2-ylamino)acetic Acid and Related Structures

While pyrimidine compounds like alloxan (B1665706) and barbituric acid were known in the 19th century, the systematic study of pyrimidine chemistry began to flourish later. wikipedia.org The synthesis of pyrimidine itself was not reported until 1879. wikipedia.org The deliberate conjugation of pyrimidines with amino acids is a more contemporary area of research, driven by the desire to create hybrid molecules with enhanced biological activity. researchgate.net

Research into pyrimidine-acetic acid derivatives for therapeutic purposes gained traction with studies on compounds like (pyrimidinyloxy)acetic acids as potential aldose reductase inhibitors. nih.gov The synthesis of these early conjugates often involved alkylation reactions, with the reaction conditions dictating whether N-alkylation or O-alkylation occurred. nih.gov

The evolution of this research field has seen the development of more sophisticated synthetic methods, including nucleophilic substitution and coupling reactions, to create a wider array of pyrimidine-amino acid conjugates. researchgate.net The synthesis of novel pyrimidine nucleoside bioconjugates with amino acids highlights the ongoing efforts to expand the chemical space and explore new biological applications for these structures. researchgate.net

Scope and Academic Relevance of Current Investigations on this compound

Current research on this compound and its analogs positions it as a valuable building block in synthetic and medicinal chemistry. The molecule itself, also known by synonyms such as N-pyrimidin-2-ylglycine, combines the key features of a pyrimidine heterocycle and the simplest alpha-amino acid, glycine (B1666218). cymitquimica.com

Academic investigations are focused on several key areas:

Synthetic Utility : It serves as a precursor for synthesizing more complex pyrimidine derivatives. Common synthetic routes involve the reaction of a pyrimidine derivative (like 2-chloropyrimidine) with glycine or its esters.

Biological Activity Screening : The compound and its derivatives are explored for a range of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The underlying mechanism often involves the molecule's ability to inhibit specific enzymes or bind to biological receptors.

Structural and Coordination Chemistry : The dual functionality of the molecule makes it an interesting ligand in coordination chemistry. X-ray crystallography studies on related structures reveal characteristic hydrogen bonding patterns that influence their solid-state packing and stability.

The academic relevance stems from its potential to generate novel compounds with fine-tuned biological activities, contributing to the broader fields of drug discovery and materials science. tec.mx

Compound Data

Below are tables detailing the properties of this compound and a related compound for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H7N3O2 | cymitquimica.com |

| Molecular Weight | 153.14 g/mol | cymitquimica.com |

| Synonyms | N-pyrimidin-2-ylglycine, 2-(pyrimidin-2-ylamino)acetic acid, N-(Pyrimidyl)glycine | cymitquimica.com |

| Physical Form | Solid | cymitquimica.com |

| InChI Key | CHJBSLXUNSLXIN-UHFFFAOYSA-N | cymitquimica.com |

Table 2: Structural Data for the Related Compound 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H9N3O2S | nih.gov |

| Molecular Weight | 247.28 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | acs.org |

| Dihedral Angle (Pyridine-Pyrimidine rings) | 6.7 (1)° | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(pyrimidin-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-5(11)4-9-6-7-2-1-3-8-6/h1-3H,4H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJBSLXUNSLXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585505 | |

| Record name | N-Pyrimidin-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79858-46-1 | |

| Record name | N-Pyrimidin-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(pyrimidin-2-yl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Pyrimidin 2 Ylamino Acetic Acid

General Synthetic Strategies for N-Substituted Amino Acids

The creation of N-substituted amino acids like (pyrimidin-2-ylamino)acetic acid relies on established chemical principles, which can be broadly categorized into solution-phase and solid-phase methods.

Solution-Phase Synthesis Approaches

Solution-phase synthesis is a traditional and versatile method for creating N-substituted amino acids. wikipedia.org This approach involves reacting the starting materials in a suitable solvent, followed by purification and isolation of the product at each step. researchgate.net Key to this method is the use of protecting groups to prevent unwanted side reactions. libretexts.org For the amino group, common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), while carboxyl groups are often protected as esters. libretexts.org

The general process involves:

Protection: The amino group of one amino acid and the carboxyl group of another are chemically protected. libretexts.org

Coupling: The unprotected carboxyl group of the first amino acid is activated, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of a peptide bond with the unprotected amino group of the second amino acid. wikipedia.orglibretexts.org

Deprotection: The protecting groups are removed to yield the final N-substituted amino acid. libretexts.org

While reliable, solution-phase synthesis can be a lengthy and work-intensive process, especially for more complex molecules, as it requires purification after each reaction step. researchgate.net

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, offers a more streamlined alternative to solution-phase methods, particularly for creating derivatives. wikipedia.orgnih.gov In SPPS, the initial amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. nih.govyoutube.com

A typical solid-phase synthesis cycle for a derivative of this compound might involve:

Immobilization: An amino acid with a protected amino group is attached to a solid support, such as a Rink resin.

Deprotection: The protecting group (e.g., Fmoc) is removed from the amino group.

Coupling: The resin-bound amino acid with its newly freed amino group is reacted with the desired pyrimidine (B1678525) derivative, such as 2-fluoropyrimidine (B1295296), often in the presence of a base like diisopropylethylamine (DIEA).

Cleavage: Once the synthesis on the resin is complete, the final compound is cleaved from the solid support, often using an acid like trifluoroacetic acid (TFA). nih.gov

The primary advantage of SPPS is that excess reagents and by-products can be easily washed away after each step, simplifying the purification process. nih.govyoutube.com This technique has been successfully used to prepare libraries of N-(pyrimidin-2-yl)amino acid amides.

Direct Synthesis Routes for this compound

The most direct and common method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction.

Amination Reactions of Halogenated Pyrimidines with Glycine (B1666218) Derivatives

This strategy involves the reaction of a halogenated pyrimidine, typically 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483), with a glycine derivative. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to attack by nucleophiles like the amino group of glycine. researchgate.net The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of glycine displaces the halogen atom on the pyrimidine ring. nih.govresearchgate.net

The reactivity of the halogenated pyrimidine is a key factor, with 2-fluoropyrimidines being significantly more reactive than their chloro or bromo counterparts. For instance, 2-fluoropyrimidine has been shown to have a reaction rate approximately 100 times higher than 2-chloro- or 2-bromopyrimidine when reacting with piperidine.

Reaction Conditions and Optimization: Temperature, Solvent, Base Effects

The efficiency of the amination reaction is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity.

Temperature: The reaction temperature can vary significantly. Some protocols utilize elevated temperatures, such as 120-140°C with microwave assistance, to drive the reaction to completion, especially with less reactive chloro- or bromo-pyrimidines. nih.gov In other cases, particularly with the more reactive 2-fluoropyrimidines, reactions can be carried out at milder temperatures, around 50-55°C.

Solvent: A variety of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being common choices. researchgate.net The choice of solvent can influence the reaction rate and yield. In some instances, the reaction can even be performed in water in the presence of potassium fluoride (B91410) (KF). researchgate.net

Base: A base is typically required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amino group of the glycine derivative, making it a more potent nucleophile. Common bases include organic amines like triethylamine (B128534) (TEA) and diisopropylethylamine (DIEA), as well as inorganic bases like potassium carbonate (K₂CO₃) and potassium tert-butoxide (t-BuOK). nih.govresearchgate.netmdpi.com The choice of base can impact the reaction's efficiency, with non-nucleophilic bases sometimes providing better yields. researchgate.net

Table 1: Optimization of Nucleophilic Aromatic Substitution Reaction Conditions

| Entry | Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | 2-chloropyrimidine | Glycine | DMF | TEA | 120 | Moderate |

| 2 | 2-fluoropyrimidine | Glycine Ethyl Ester | THF | t-BuOK | 55 | High |

| 3 | 2-chloropyrimidine | Amine | Propanol | TEA | 120-140 (MW) | 54-90 |

| 4 | 2-chloropyrimidine | Amine | Water | KF | 100 | 62-86 |

This table is a generalized representation based on typical reaction conditions found in the literature. researchgate.netnih.govresearchgate.net Actual yields will vary based on specific substrates and precise conditions.

Precursor Chemistry and Purity Considerations

The quality of the starting materials is paramount for a successful synthesis.

Halogenated Pyrimidines: 2-Chloropyrimidine can be synthesized from 2-aminopyrimidine (B69317) via a Sandmeyer-type reaction, using sodium nitrite (B80452) and hydrochloric acid at low temperatures. orgsyn.orggoogle.com It is crucial to control the temperature during this synthesis and subsequent neutralization, as higher temperatures can lead to decomposition and reduced yields. orgsyn.org The purity of the halogenated pyrimidine is critical, as impurities can lead to side reactions and complicate the purification of the final product.

Glycine and its Derivatives: Glycine can be prepared through methods like the amination of chloroacetic acid. google.com When using glycine esters, such as glycine ethyl ester, the ester group serves as a protecting group for the carboxylic acid, preventing it from participating in unwanted reactions. This ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid. The purity of the glycine derivative is essential to ensure a clean reaction and a high-quality final product.

Rigorous quality control of precursors, often involving techniques like HPLC, NMR, and mass spectrometry, is necessary to ensure high yield and purity in the synthesis of this compound.

Advanced Functionalization and Derivatization Strategies

Advanced synthetic strategies enable the precise modification of the this compound scaffold, facilitating the exploration of structure-activity relationships (SAR) and the development of new chemical entities with tailored properties.

Synthesis of Pyrimidin-2-ylaminoacetyl Conjugates

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide array of conjugates, primarily through the formation of amide bonds.

The formation of an amide bond from the carboxylic acid group of this compound is a fundamental transformation for creating diverse libraries of compounds. This reaction typically involves the coupling of the acid with a primary or secondary amine in the presence of a coupling agent. Common coupling reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

A variety of coupling reagents can be employed for this purpose, each with its own advantages. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are highly effective for generating active esters from carboxylic acids, which then readily react with amines to form amide bonds, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). ijacskros.com Other carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, are also standard tools for amide bond formation. peptide.com

The synthesis of N-(pyridin-2-yl)amides, structurally similar to derivatives of this compound, has been successfully achieved using 2-aminopyridine-N-oxides in dehydrative coupling reactions, which can sometimes overcome the variable yields observed with 2-pyridylamines. researchgate.net Furthermore, a solid-phase synthetic approach has been developed for methyl N-(pyrimidin-2-yl)glycinate, demonstrating the feasibility of attaching the this compound scaffold to a solid support for combinatorial derivatization. organic-chemistry.org

Table 1: Examples of Amide Bond Formation with Pyrimidine Derivatives

| Amine Reactant | Coupling Conditions | Product | Reference |

| Various anilines and aliphatic amines | HATU, DIPEA, DMF | 3,4-disubstituted pyridin-2(1H)-ones | beilstein-journals.org |

| Substituted acids | PyBop, DMF | 2-phenylpyrimidine derivatives | nih.gov |

| 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenylamine | Acryloyl chloride | (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide | nih.gov |

| 2-amino-4,6-dichloropyrimidine (B145751) | Various amines, triethylamine, solvent-free, 80-90 °C | 2-aminopyrimidine derivatives | mdpi.com |

The metabolic instability of drug candidates is a significant hurdle in drug discovery. For pyrimidine-containing compounds, strategic molecular modifications can be introduced to enhance their stability in in vitro systems, thereby improving their potential for further development. Bioisosteric replacement is a key strategy employed to address metabolic liabilities while retaining or improving biological activity. spirochem.com

One common approach is to replace metabolically susceptible groups with more stable isosteres. For instance, unsubstituted phenyl rings can be prone to oxidation. pressbooks.pub Introducing electron-withdrawing groups or replacing the phenyl ring with a different heterocycle can block these metabolic pathways. pressbooks.pub The replacement of a hydrogen atom with deuterium (B1214612) at a site of metabolic oxidation can also slow down metabolism due to the kinetic isotope effect. cambridgemedchemconsulting.com

For amide bonds, which can be susceptible to enzymatic cleavage by proteases, bioisosteric replacements can be employed. pressbooks.pub Functional groups like reversed amides, 1,2,3-triazoles, or other stable linkers can mimic the geometry and electronic properties of the amide bond while being resistant to hydrolysis.

In the context of pyrimidine derivatives, studies have shown that replacing a metabolically labile methoxy (B1213986) group with more stable alkyl or cyclic structures can improve metabolic stability. cambridgemedchemconsulting.com This principle can be applied to this compound and its derivatives to enhance their in vitro half-life.

Table 2: Bioisosteric Replacements for Enhanced Stability

| Original Functional Group | Bioisosteric Replacement | Rationale | Reference |

| Amide | Reversed Amide, 1,2,3-Triazole | Mimics amide geometry and electronics, resistant to protease cleavage. | pressbooks.pub |

| Phenyl | Substituted Phenyl, Heterocycle | Blocks oxidative metabolism. | pressbooks.pub |

| Hydrogen (at metabolic hot spot) | Deuterium | Slows metabolism via kinetic isotope effect. | cambridgemedchemconsulting.com |

| Methoxy | Alkyl or Cycloalkyl | Reduces susceptibility to demethylation and subsequent oxidation. | cambridgemedchemconsulting.com |

Incorporation into Complex Molecular Architectures (e.g., Imidazolidine (B613845) Systems)

The this compound scaffold can be utilized as a building block for the synthesis of more complex heterocyclic systems. One such example is the formation of imidazolidine-containing structures. The synthesis of imidazolidine rings can be achieved through various methods, including the condensation of a 1,2-diamine with an aldehyde or ketone. rsc.org

While direct synthesis from this compound is not explicitly detailed in the provided results, one can envision a synthetic route where the amino and carboxylic acid functionalities are used to construct the imidazolidine ring. For instance, reduction of the carboxylic acid to an alcohol, followed by oxidation to an aldehyde, could provide a precursor for condensation with a diamine. Alternatively, coupling of the carboxylic acid with a protected diamine, followed by intramolecular cyclization, could also lead to an imidazolidine-fused pyrimidine system. The synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives has been reported, showcasing the versatility of the pyrimidine core in constructing fused heterocyclic systems. icm.edu.pl

Preparation of Alkyl and Aryl Esters of this compound

Esterification of the carboxylic acid group of this compound provides another avenue for derivatization, leading to compounds with altered solubility, lipophilicity, and pharmacokinetic profiles. The preparation of these esters can be achieved through several standard methods.

A general method for the preparation of pyrimidine-2-acetic acid esters involves the reaction of a 2-halomethylpyrimidine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst and a base. organic-chemistry.org This method is suitable for a range of alcohols, including alkyl, cycloalkyl, aryl, and aralkyl alcohols. organic-chemistry.org

The synthesis of ethyl 3-(pyridin-2-ylamino)propanoate has been achieved by reacting 2-aminopyridine (B139424) with ethyl acrylate (B77674) using trifluoromethanesulfonic acid as a catalyst. google.com A similar approach could potentially be adapted for the synthesis of esters of this compound. Furthermore, the synthesis of ethyl 2-(2-pyridylacetate) derivatives has been reported, indicating the feasibility of preparing such esters. mdpi.com

Table 3: Synthesis of Alkyl and Aryl Esters of this compound

| Alcohol/Phenol | Reaction Conditions | Product | Reference |

| Methanol | Solid-phase synthesis: Boc-glycine on Merrifield resin, reaction with 2-chloropyrimidine, cleavage with NaOMe/MeOH. | Methyl (pyrimidin-2-ylamino)acetate | organic-chemistry.org |

| Various alcohols (ROH) | 2-halomethylpyrimidine, CO, Pd-phosphine catalyst, base. | Alkyl/Aryl pyrimidine-2-acetate | organic-chemistry.org |

| Ethanol (B145695) | 2-aminopyridine, ethyl acrylate, trifluoromethanesulfonic acid, 120-160 °C. | Ethyl 3-(pyridin-2-ylamino)propanoate | google.com |

Protective Group Chemistry in this compound Synthesis

In the multistep synthesis of complex derivatives of this compound, the use of protecting groups for the amino functionality is often necessary to prevent unwanted side reactions. The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). youtube.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. beilstein-journals.org It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. rsc.orgorgsyn.org For instance, the deprotection of a Boc-protected amine can be achieved by dissolving the compound in a solvent like dichloromethane (B109758) and adding TFA. rsc.org

The Cbz group is generally installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. total-synthesis.com It is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). total-synthesis.comresearchgate.net This orthogonality to the Boc group allows for selective deprotection when both are present in a molecule. In the context of pyrimidine-containing nucleosides, transfer hydrogenolysis has been shown to be an effective method for Cbz deprotection, avoiding the reduction of the pyrimidine ring that can sometimes occur with standard hydrogenolysis. acs.orgnih.gov

Table 4: Common Protecting Groups for the Amino Functionality of this compound

| Protecting Group | Protection Reagent | Deprotection Conditions | Key Features | Reference |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) or HCl | Stable to a wide range of non-acidic conditions. | rsc.orgbeilstein-journals.orgrsc.orgorgsyn.org |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid and base; orthogonal to Boc group. | total-synthesis.comresearchgate.netacs.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical structure, connectivity, and dynamics of a molecule.

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For the methyl ester derivative of (pyrimidin-2-ylamino)acetic acid, methyl N-(pyrimidin-2-yl)glycinate, the ¹H-NMR spectrum provides key signals that confirm its structure. mdpi.com

The protons on the pyrimidine (B1678525) ring exhibit characteristic chemical shifts. The two protons at positions 4 and 6 of the pyrimidine ring appear as a doublet at approximately δ 8.21-8.25 ppm, with a coupling constant (J) of 7.6 Hz. The proton at position 5 of the pyrimidine ring is observed as a triplet at δ 6.49-6.62 ppm, with a coupling constant of 7.5 Hz. mdpi.com These signals are indicative of the aromatic pyrimidine system.

The methylene (B1212753) protons (-CH₂-) of the glycine (B1666218) moiety are observed as a doublet at δ 4.13-4.16 ppm with a coupling constant of 5.2 Hz. mdpi.com The presence of a broad singlet at δ 5.45-5.60 ppm is attributed to the amine proton (-NH-), confirming the link between the pyrimidine ring and the acetic acid group. mdpi.com For the methyl ester, a sharp singlet corresponding to the methyl protons (-CH₃) appears at δ 3.70 ppm. mdpi.com For the carboxylic acid form, this methyl signal would be absent and a broader signal for the carboxylic acid proton would be expected, typically at a much higher chemical shift.

Table 1: ¹H-NMR Spectroscopic Data for Methyl N-(pyrimidin-2-yl)glycinate mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-4, H-6 | 8.21-8.25 | Doublet | 7.6 |

| Pyrimidine H-5 | 6.49-6.62 | Triplet | 7.5 |

| -NH- | 5.45-5.60 | Broad Singlet | - |

| -CH₂- | 4.13-4.16 | Doublet | 5.2 |

| -CH₃ (ester) | 3.70 | Singlet | - |

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions and assessing the purity of the resulting products. In the synthesis of this compound, for instance by reacting 2-chloropyrimidine (B141910) with glycine, ¹H-NMR can be used to track the disappearance of the starting materials and the appearance of the product. The characteristic signals of the product's pyrimidine and methylene protons would increase in intensity as the reaction proceeds. Furthermore, the purity of the final compound can be readily evaluated by the absence of signals corresponding to starting materials or byproducts in the final NMR spectrum. A purity of 95% for a synthesized batch of methyl N-(pyrimidin-2-yl)glycinate has been reported, which can be verified by integrating the characteristic proton signals in the ¹H-NMR spectrum. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound with a molecular weight of 153.14 g/mol , the expected pseudomolecular ion would be observed at an m/z of approximately 154.15. Analysis of the fragmentation of this ion in tandem mass spectrometry (MS/MS) would reveal characteristic losses. For example, the loss of the carboxylic acid group (a mass of 45 Da) is a common fragmentation pathway for amino acids, which would result in a fragment ion at an m/z of around 109.1.

Chemical Ionization (CI) is another soft ionization technique that results in less fragmentation than electron ionization, often providing a clear molecular ion peak. In CI-MS, a reagent gas is ionized, which in turn ionizes the analyte molecule, typically through proton transfer. Similar to ESI-MS, CI-MS of this compound would be expected to show a prominent [M+H]⁺ ion at m/z 154.15. The fragmentation pattern would likely be similar to that observed in ESI-MS/MS, providing complementary data to confirm the molecular structure. The analysis of these fragmentation patterns is crucial for distinguishing between isomers and confirming the specific connectivity of the atoms within the molecule.

Advanced Spectroscopic Techniques for Mechanistic Insights

The structural elucidation of this compound through standard spectroscopic methods like 1H NMR, 13C NMR, and IR spectroscopy provides a static image of the molecule's covalent framework. However, understanding its chemical reactivity, formation pathways, and interactions with other molecules requires more advanced spectroscopic approaches. These techniques allow for the observation of dynamic processes, transient species, and subtle electronic changes that occur during chemical reactions or intermolecular binding events. The application of such methods to pyrimidine derivatives is crucial for designing new synthetic routes and understanding their mechanism of action in various chemical and biological systems. nih.govmdpi.com

In situ Spectroscopic Monitoring of Reaction Intermediates

Gaining insight into a chemical reaction's mechanism often involves detecting and characterizing short-lived intermediates that are not present in the final product mixture. In situ (in the reaction mixture) monitoring provides a direct window into these processes.

Recent advancements in spectroscopy, particularly in Nuclear Magnetic Resonance (NMR), have enabled the real-time observation of complex reaction pathways. nih.gov Ultrafast 2D NMR techniques, for instance, can acquire a complete two-dimensional spectrum (like an HSQC - Heteronuclear Single Quantum Coherence) in a timescale compatible with the lifespan of reaction intermediates. nih.gov This method was successfully used to study the formation of pyrimidines, revealing a sequence of transient species that were previously unobserved. nih.gov By injecting a reactant into an NMR tube already containing the other reagents inside the spectrometer, researchers can track the appearance and disappearance of cross-peaks in the 2D spectrum, which correspond to specific atoms in the intermediate molecules. nih.gov

For a hypothetical reaction involving this compound, this technique could be used to monitor its formation from 2-aminopyrimidine (B69317) and a glyoxylic acid derivative. The table below illustrates the type of data that could be generated to identify a transient intermediate.

Table 1: Illustrative In situ 2D NMR Data for a Hypothetical Reaction Intermediate

| Intermediate Signal | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Observation |

|---|---|---|---|

| Olefinic Proton | 6.15 | 110.5 | Signal appears within 1 minute of reaction initiation and disappears after 10 minutes. |

| Methylene Proton | 4.50 | 55.2 | Signal intensity decreases as the final product's methylene signal at ~4.2 ppm increases. |

| Pyrimidine C4/C6 | 8.60 | 158.0 | Shows a slight shift compared to the starting material and final product, indicating electronic changes. |

| Pyrimidine C5 | 7.20 | 118.9 | Experiences a downfield shift during the intermediate phase due to changes in conjugation. |

Note: This data is illustrative and based on findings for similar pyrimidine syntheses. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful technique for in situ analysis. It allows for the separation of components in a reaction mixture followed by their immediate mass analysis, which can help identify the molecular weights of potential intermediates and products, further elucidating the reaction mechanism. nih.gov

Spectroscopic Probes for Molecular Interactions

This compound possesses multiple sites for non-covalent interactions, such as hydrogen bond donors (the N-H and O-H groups) and acceptors (the pyrimidine nitrogens and carbonyl oxygen). Spectroscopic techniques can probe how the electronic environment of the molecule changes upon forming these interactions, for example, during co-crystallization or when binding to a biological target.

X-ray crystallography provides definitive evidence of intermolecular interactions in the solid state. For adducts of aminopyrimidines and carboxylic acids, studies have revealed common hydrogen-bonding motifs, such as N–H⋯O and O–H⋯N interactions, which dictate the supramolecular structure.

These interactions can also be observed in solution using NMR and IR spectroscopy. For example, the chemical shift of the N-H proton in the ¹H NMR spectrum is highly sensitive to its environment. The formation of a hydrogen bond typically causes this signal to shift downfield. Similarly, in IR spectroscopy, the stretching frequency of the N-H and C=O bonds will shift (usually to a lower wavenumber) upon hydrogen bond formation.

The table below summarizes expected spectroscopic changes in this compound upon molecular interaction.

Table 2: Spectroscopic Signatures of Molecular Interactions for this compound

| Spectroscopic Technique | Signal | Change Upon H-Bond Formation | Rationale |

|---|---|---|---|

| ¹H NMR | N-H proton | Downfield shift (increase in ppm) | Deshielding of the proton due to its involvement in a hydrogen bond. |

| COOH proton | Downfield shift (increase in ppm) | Deshielding of the acidic proton when it donates a hydrogen bond. | |

| ¹³C NMR | C=O carbon | Downfield shift | The carbonyl group's polarization increases upon accepting a hydrogen bond. |

| Pyrimidine carbons | Minor shifts | Changes in the ring's electron density due to interactions at the nitrogen atoms or amino group. | |

| IR Spectroscopy | N-H stretch | Shift to lower frequency (~3300 cm⁻¹) | Weakening of the N-H bond. |

| C=O stretch | Shift to lower frequency (~1700 cm⁻¹) | Weakening of the C=O double bond. |

Note: The exact values depend on the solvent, temperature, and nature of the interacting partner.

By monitoring these spectroscopic changes, it is possible to identify the specific sites of molecular interaction and gain a deeper understanding of the forces governing the compound's behavior in complex chemical environments.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which dictates its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules like (pyrimidin-2-ylamino)acetic acid. By calculating the electron density, DFT can accurately predict a wide range of molecular properties.

Studies on related pyrimidine (B1678525) derivatives using DFT at levels like B3LYP/6-311++G(d,p) have been performed to determine global molecular reactivity parameters. wjarr.com These calculations yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. wjarr.com

Other calculated properties include chemical hardness (η), which measures resistance to deformation of electron distribution, and electrophilicity (ω), which quantifies the ability of a molecule to accept electrons. wjarr.com For instance, research on analogous pyrimidine derivatives has shown they possess lower chemical hardness and higher electrophilicity compared to standard reference compounds like ibuprofen, suggesting greater chemical reactivity. wjarr.com Theoretical calculations for this compound itself indicate a topological polar surface area (TPSA) of 75.11 Ų and a calculated logarithm of the partition coefficient (XLogP3) of -0.0269, suggesting significant polar character and moderate hydrophilicity.

Table 1: Calculated Global Reactivity Parameters for Pyrimidine Derivatives This table presents representative data from DFT calculations on analogous pyrimidine derivatives to illustrate the types of properties investigated.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.46 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.59 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.87 | Indicator of chemical reactivity and stability |

| Hardness (η) | 1.94 | Resistance to change in electron distribution |

| Electrophilicity (ω) | 3.88 | Capacity to accept electrons |

Source: Based on data for DMPO derivative from a comparative study. wjarr.com

A crucial application of computational chemistry is the prediction of how a molecule like this compound might interact with biological targets, such as proteins or enzymes. This is often the first step in drug discovery.

Molecular docking is a primary technique used for this purpose. It simulates the binding of a ligand (the small molecule) into the active site of a target protein. These simulations predict the preferred binding orientation and the strength of the interaction, often expressed as a binding energy or docking score. wjarr.comnih.gov Studies on various pyrimidine derivatives have demonstrated their potential to bind to key enzymes like cyclooxygenases (COX-1 and COX-2) and the main protease of SARS-CoV-2. wjarr.comnih.gov

The results of these docking studies identify the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, which collectively determine the binding affinity. wjarr.com For example, docking studies on pyrimidine derivatives targeting cyclooxygenase-2 have identified key interactions with amino acids such as TYR 355, SER 530, and ARG 120. wjarr.com

Table 2: Example of Molecular Docking Results for a Pyrimidine Derivative Against Cyclooxygenase-2 (PDB: 5F19) This table illustrates typical data obtained from a molecular docking study, using a representative pyrimidine derivative as an example.

| Ligand | Stability Score (kcal/mol) | Interacting Amino Acids | Bond Type |

|---|---|---|---|

| DMPS Derivative | -9.2 | TYR 355, SER 530 | Hydrogen Bond |

| ARG 120, TYR 385 | Pi-Anion, Pi-Alkyl | ||

| LEU 352, VAL 523 | Alkyl |

Source: Data from a study on pyrimidine derivatives as potential analgesics. wjarr.com

Molecular Dynamics Simulations and Conformation Analysis

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations introduce temperature and time, allowing researchers to observe the molecule's movement and conformational changes. MD simulations model the behavior of a molecule in a dynamic environment, such as in an aqueous solution. nih.gov

For this compound, the amino linkage between the pyrimidine ring and the acetic acid moiety allows for considerable rotational freedom. This flexibility is key to its ability to adopt different three-dimensional shapes, or conformations. MD simulations can explore these preferred conformations, revealing how the molecule might fold to minimize steric hindrance and optimize its interactions with surrounding solvent molecules or a protein binding site.

Simulations on related molecules, like glycine (B1666218) in aqueous solutions, have been used to study clustering behavior and interactions with other molecules, which are governed by hydrogen bonding. nih.govnih.gov An MD simulation of this compound would similarly track the positions of its atoms over time, providing a detailed understanding of its flexibility, solvent interactions, and the stability of its various conformations.

Mechanistic Studies of Chemical Transformations via Computational Methods

Computational methods are invaluable for mapping out the intricate step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

By applying quantum chemical methods, researchers can model the entire course of a chemical reaction. This involves identifying the structures of reactants, products, and any intermediates that form along the way. Crucially, these methods can calculate the structure and energy of the transition state—the highest energy point on the reaction pathway that determines the reaction rate. rsc.org

For instance, in the study of enzymes that process pyrimidines, like dihydropyrimidinase, DFT calculations have been used to elucidate the reaction mechanism. rsc.orgresearchgate.net These studies show how a hydroxide (B78521) ion performs a nucleophilic attack on the pyrimidine ring, followed by proton transfers involving specific amino acid residues in the enzyme's active site. rsc.org While specific mechanistic studies for transformations of this compound are not widely published, the same principles would apply to understanding its synthesis or degradation, for example, in oxidation or substitution reactions.

A critical aspect of computational chemistry is its synergy with experimental work. Theoretical predictions can be validated by experimental results, and in turn, can help to interpret and explain those results.

One common method of validation is to compare computationally predicted data with experimentally measured values. For example, the calculated vibrational frequencies from DFT can be compared to experimental FT-IR and Raman spectra to confirm the molecular structure. researchgate.net Similarly, predicted UV-Visible electronic transitions can be matched with experimental spectra. researchgate.net

In the development of Quantitative Structure-Activity Relationship (QSAR) models, a portion of known compounds is used to train the model, while another set is used for external validation to ensure the model's predictive power. mdpi.com A successful model can then reliably predict the activity of new, unsynthesized compounds. For pyrimidine derivatives, QSAR models have been built and validated against newly synthesized compounds, with predicted activity values showing very small differences from experimentally determined ones. mdpi.com This close agreement between theory and experiment builds confidence in the computational models and their ability to guide future research.

Reactivity and Mechanistic Investigations of Pyrimidin 2 Ylamino Acetic Acid

Amine Group Reactivity: Nucleophilicity and Basic Character

The secondary amine group attached to the C2 position of the pyrimidine (B1678525) ring is a key locus of reactivity. Its nucleophilic character is central to the synthesis of more complex derivatives, while its basicity is integral to its interaction with acidic species. The unique arrangement of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and an amino group at position 2, allows for a variety of chemical interactions, including hydrogen bonding, which enhances its reactivity. ijpsjournal.com

The reactivity of the amino group is influenced by the electronic properties of the pyrimidine ring. The ring's electron-withdrawing nature can modulate the nucleophilicity and basicity of the exocyclic amine. Studies on related 2-aminopyrimidine (B69317) derivatives show that this class of compounds serves as a versatile starting material for creating a wide array of other heterocyclic systems. ijpsjournal.com The amino group can act as a potent nucleophile in substitution reactions, particularly in the synthesis of fused heterocyclic systems.

Carbon Dioxide (CO2) Sequestration Mechanism via Carbamate (B1207046) Formation.researchgate.net

While specific studies on (pyrimidin-2-ylamino)acetic acid for CO2 sequestration are not extensively documented, the mechanism can be inferred from the well-established chemistry of other secondary amines and amino acids with carbon dioxide. mdpi.com The process is believed to proceed via the formation of a zwitterionic intermediate, which is then deprotonated to form a stable carbamate.

The general mechanism, first proposed by Caplow for the reactions of primary and secondary amines with CO2, involves two main steps mdpi.com:

Zwitterion Formation: The nucleophilic nitrogen atom of the amine group attacks the electrophilic carbon atom of CO2, forming a transient zwitterionic intermediate.

Deprotonation: A base present in the reaction medium abstracts a proton from the nitrogen atom of the zwitterion, leading to the formation of the carbamate anion.

This reaction pathway is common for amino acids reacting with CO2, where the amino group provides the site for CO2 binding. mdpi.comnih.gov

The kinetics and thermodynamics of CO2 absorption are crucial for evaluating the efficiency of any potential capture agent. For amine-based systems, the reaction order with respect to the amine can vary from one to two, a phenomenon observed in reactions with both standard amines and amino acid salts. mdpi.com

Table 1: Comparative Kinetic Data for CO2 Absorption in Amine/Amino Acid Systems This table presents data from analogous systems to illustrate the principles of CO2 absorption kinetics.

| Absorbent System | Temperature (K) | Overall Rate Constant (k_ov) | Activation Energy (Ea) (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| MDEA-L-Arginine | 293 - 313 | Increases with temperature and promoter concentration | 42.27 | mdpi.com |

The solvent system plays a critical role in CO2 absorption by amines. Aqueous media are most common, as water can participate in the reaction mechanism, for instance, by acting as a base to deprotonate the zwitterionic intermediate. The polarity of the solvent can influence reaction rates and the stability of intermediates.

In synthetic applications involving 2-aminopyrimidine derivatives, polar solvents like ethanol (B145695) or dimethylformamide (DMF) are often employed. The presence of a base, such as triethylamine (B128534) (TEA), is also common to facilitate reactions, which in the context of CO2 capture, could enhance the deprotonation step of the zwitterion. mdpi.commdpi.com The choice of solvent can also affect the equilibrium of the reaction and the solubility of the resulting carbamate salt.

Carboxylic Acid Functional Group Reactivity: Salt Formation and Esterification

The carboxylic acid moiety of this compound provides a site for classic acid reactions, most notably salt formation and esterification.

Salt Formation: As a carboxylic acid, the compound can react with bases (e.g., sodium hydroxide) to form the corresponding carboxylate salt. nih.gov This is a standard acid-base reaction. The formation of co-crystals and salts through hydrogen bonding between the carboxylic acid group and a basic nitrogen atom (like a pyridine (B92270) or pyrimidine nitrogen) is also a well-documented interaction. In a co-crystal of 4,6-dimethoxy-pyrimidin-2-amine and 2-(1H-indol-3-yl)acetic acid, the two molecules interact via N-H···O and O-H···N hydrogen bonds between the amino/pyrimidine and carboxylic acid groups, forming a stable cyclic motif. nih.gov

Esterification: The carboxylic acid can be converted to its corresponding ester, typically by reacting with an alcohol under acidic conditions. An alternative approach to synthesizing the ester derivative, methyl N-(pyrimidin-2-yl)glycinate, involves the nucleophilic substitution of 2-chloropyrimidine (B141910) with methyl glycinate. nih.gov However, direct esterification of this compound is also a feasible transformation, though it may require protective group strategies to avoid side reactions at the amine or pyrimidine nitrogens. For instance, the synthesis of related pyrimidine-5-carboxylic acid esters has been achieved through various synthetic routes. mdpi.comorganic-chemistry.org

Pyrimidine Ring Reactivity: Aromatic Substitution and Derivatization

The pyrimidine ring itself is an active participant in chemical reactions. As a π-deficient heterocycle, it is generally deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution (SNAr). mdpi.com This reactivity is particularly pronounced when the ring is substituted with good leaving groups, such as halogens.

Numerous studies have demonstrated the utility of SNAr reactions on chloro-substituted 2-aminopyrimidines for building molecular diversity. In the synthesis of various biologically active compounds, 2-amino-4,6-dichloropyrimidine (B145751) is a common starting material. The chlorine atoms can be displaced by a wide range of nucleophiles, including primary and secondary amines, under basic conditions, often without the need for a catalyst. nih.govmdpi.comnih.gov This provides a robust method for derivatizing the pyrimidine core of structures related to this compound, allowing for the introduction of various functional groups at the C4 and C6 positions.

Table 2: Examples of Nucleophilic Aromatic Substitution on a 2-Aminopyrimidine Core This table illustrates the versatility of the pyrimidine ring in SNAr reactions using 2-amino-4,6-dichloropyrimidine as a representative substrate.

| Nucleophile (Amine) | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Aniline | 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | Triethylamine, solvent-free, 80-90 °C | nih.govmdpi.com |

| 2-Methoxyaniline | 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | Triethylamine, solvent-free, 80-90 °C | nih.govmdpi.com |

Zwitterionic Character and its Influence on Reactivity.researchgate.net

As a molecule containing both a basic amine group and an acidic carboxylic acid group, this compound has the potential to exist as a zwitterion, where the proton from the carboxylic acid is transferred to a basic nitrogen atom. This intramolecular acid-base equilibrium can significantly influence the molecule's physical properties and chemical reactivity.

The formation of a zwitterion is highly dependent on the solvent and the relative pKa values of the acidic and basic groups. In the solid state, polymorphism between neutral and zwitterionic forms has been observed for analogous compounds. For example, 2-(p-tolylamino)nicotinic acid crystallizes in both neutral and zwitterionic forms, with the zwitterion featuring an N-H⁺···O⁻ hydrogen bond. researchgate.net The crystallization of the zwitterionic form was notably favored in the presence of pyridine-type co-formers, suggesting that the local chemical environment plays a key role in stabilizing the charge-separated state. researchgate.net

The zwitterionic character directly impacts reactivity:

Nucleophilicity/Electrophilicity: In the zwitterionic form, the amine group is protonated (ammonium), which eliminates its nucleophilicity. Conversely, the carboxylate group is less electrophilic than the neutral carboxylic acid.

Solubility: Zwitterions often exhibit higher solubility in polar solvents compared to their neutral counterparts.

CO2 Capture: In the context of CO2 capture, the initial reaction requires a free, nucleophilic amine. Therefore, the equilibrium between the neutral and zwitterionic forms can dictate the concentration of the active species available to react with CO2. The presence of other bases in the system can shift this equilibrium towards the neutral form, thereby promoting the capture reaction.

Advanced Applications in Chemical Engineering and Materials Science Research

Development of Novel Absorbents for Gas Separation Technologies

The search for more efficient and environmentally benign materials for gas separation has led to the investigation of various synthetic compounds. (Pyrimidin-2-ylamino)acetic acid, also known as N-pyrimidin-2-ylglycine, has been identified as a promising constituent in new liquid absorbents for the removal of carbon dioxide (CO₂) from gas mixtures. csic.es Its classification as a non-natural amino acid places it in a category of absorbents that are explored for their unique chemical properties and potential advantages over traditional solvents. researchgate.netscribd.com

A primary area of research for this compound is in post-combustion CO₂ capture, a critical technology for mitigating greenhouse gas emissions from industrial sources. csic.es The compound is designed to be a component of liquid absorbent solutions that can selectively capture CO₂ from flue gas streams. csic.es Amino acid solutions, in general, are noted for having CO₂ absorption capacities that are comparable to conventional amine-based absorbents. scribd.com

Preliminary studies have positioned this compound and other synthetic amino acids as alternatives to conventional absorbents like monoethanolamine (MEA). csic.es While MEA is a benchmark in the industry, it suffers from issues such as high energy consumption for regeneration and solvent degradation. csic.es Amino acid-based absorbents, including this compound, are investigated to provide a positive balance of water solubility, thermal stability, and selectivity. csic.es

A laboratory-scale study compared the CO₂ absorption performance of several new synthetic amino acids, including this compound, against natural amino acids. csic.es The results indicated that the CO₂ capture capabilities of amino acid solutions can be comparable to those of MEA. scribd.com The table below summarizes the CO₂ loading performance of this compound in comparison with other amino acids tested under specific experimental conditions. csic.es

| Compound | CO₂ Loading (mol CO₂ / mol amino acid) |

| This compound | 0.47 |

| 3-(Pyrimidin-2-ylamino)propanoic acid | 0.44 |

| 4-(Pyrimidin-2-ylamino)butanoic acid | 0.45 |

| Glycine (B1666218) (Natural Amino Acid) | 0.52 |

| L-Alanine (Natural Amino Acid) | 0.50 |

| L-Arginine (Natural Amino Acid) | 0.94 |

| L-Histidine (Natural Amino Acid) | 0.77 |

Table 1: Comparative CO₂ loading of this compound and other amino acids from a preliminary study. Data sourced from a lab-scale experiment investigating new liquid absorbents. csic.es

An essential characteristic of a CO₂ absorbent is its cyclic capacity, meaning its ability to be regenerated and reused over multiple absorption-desorption cycles. csic.es The novel absorbents based on synthetic amino acids like this compound are specifically developed to fulfill the requirement of having a good cyclic capacity. csic.es

The performance of this compound as a CO₂ absorbent is quantified by its absorption capacity. In a preliminary study, an aqueous solution of its salt demonstrated a CO₂ absorption value of 0.47 moles of CO₂ per mole of the amino acid. csic.es This capacity is significant when compared to other synthetic and natural amino acids tested under the same conditions. csic.es

For these systems to be viable, high regeneration efficiency is crucial. As noted, initial attempts at regeneration via vacuum at low temperatures showed incomplete CO₂ recovery. csic.es This suggests that the binding energy of CO₂ with the absorbent is a critical factor and that thermal methods, likely at elevated temperatures, would be required for more effective regeneration, a common practice in amine-based CO₂ capture processes. csic.es

Post-Combustion Carbon Dioxide Capture Systems

Exploration in Membrane Contactor Systems for Gas Processing

The development of this compound-based absorbents is closely linked to their application in advanced gas-liquid membrane contactor systems. csic.esresearchgate.net These systems represent a novel technology that allows for the selective removal of CO₂ from gas streams without the dispersion of the liquid and gas phases. csic.es The membrane acts as a stable interface between the gas and the liquid absorbent. csic.es

The primary advantages of using membrane contactors include operational flexibility, high volumetric mass transfer rates, and the potential for easy linear scale-up. csic.es The non-volatile nature of amino acid salts makes them particularly suitable for such systems, as it minimizes the loss of the capture agent into the gas stream. csic.es The research into this compound is part of an effort to find improved amine replacements specifically for use as the carrier solution in these sophisticated membrane contactor setups. csic.es

Research into Biomimetic Materials and Amino Acid-Based Functional Fluids

The investigation of this compound falls within the broader category of developing novel amino acid-based functional fluids. csic.es These fluids are engineered for specific tasks, in this case, acting as a selective absorbent for CO₂. csic.es The synthesis of this non-natural amino acid is a step toward creating functional materials with tailored properties for chemical engineering applications. csic.es While the current research focus is heavily on its role in gas separation, the foundation of this work—synthesizing a unique amino acid derivative—opens potential pathways for other materials science explorations. However, specific research detailing the use of this compound in the context of biomimetic materials beyond its role as a gas absorbent is not prominent in the reviewed literature.

Investigations into Biological and Biomedical Research Applications Mechanism Oriented

Molecular Mimicry and Ligand Design Studies

The design of molecules that can mimic the structure and function of natural amino acids is a cornerstone of medicinal chemistry and chemical biology. These "mimetics" can be used to probe biological systems, inhibit enzymes, or modulate receptor activity. (Pyrimidin-2-ylamino)acetic acid has been identified as a scaffold with the potential to mimic the amino acid lysine (B10760008).

This compound as a Scaffold for Lysine Mimetics

Patent literature highlights the use of this compound as a glycine (B1666218) derivative in the synthesis of more complex molecules designed as lysine mimetics. frontiersin.orgacs.org These mimetics are of interest for their potential pharmacological activities, including antiarrhythmic properties. frontiersin.org The fundamental concept is to replace the natural lysine amino acid with a synthetic analogue that retains key structural features necessary for biological activity but may offer improved properties such as stability or bioavailability.

The design of amino acid mimetics is guided by the principle of bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity. acs.org The goal is to replicate the key interactions of the natural amino acid's side chain. For lysine, this involves mimicking the long, flexible alkyl chain terminating in a primary amine, which is positively charged at physiological pH. This positive charge is often crucial for electrostatic interactions with negatively charged residues in protein binding pockets or with phosphate (B84403) groups of DNA/RNA.

In designing a lysine mimetic, researchers aim to create a scaffold that presents a basic nitrogen atom at a similar distance and orientation as the ε-amino group of lysine. The pyrimidine (B1678525) ring in this compound contains nitrogen atoms that can be protonated, potentially serving as a key interaction point, analogous to the charged amino group of lysine. The use of heterocyclic rings, such as pyrimidine, as replacements for peptide bonds or amino acid side chains is a common strategy in the development of peptidomimetics. acs.org

For a molecule to function as a lysine mimetic, several structural features are considered critical. The distance between the mimetic's basic center and the peptide backbone anchor point should approximate that of lysine. The pyrimidine ring system in this compound provides a rigid scaffold that, when appropriately substituted, can position a basic nitrogen atom in a defined region of space.

While specific experimental data on the structural requirements for this compound to act as a lysine mimetic are not extensively available in peer-reviewed literature, general principles suggest that the electronic properties of the pyrimidine ring and the nature of the linkage to the acetic acid moiety are crucial. The substitution pattern on the pyrimidine ring can influence the basicity (pKa) of the nitrogen atoms, which in turn affects the strength of ionic interactions. The development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as inhibitors for histone lysine demethylase 4D (KDM4D) demonstrates that pyrimidine-based scaffolds can indeed be designed to interact with lysine-binding sites. nih.gov

Modulation of Intercellular Communication Pathways

Intercellular communication is vital for the coordination of cellular activities, and its disruption is implicated in various diseases. Gap junctions are specialized intercellular channels that play a key role in this communication.

Research on Gap Junction Intercellular Communication (GJIC) Modulation

Gap junctions are composed of proteins called connexins, which form channels that allow the direct passage of ions, second messengers, and small metabolites between adjacent cells. nih.gov This gap junction intercellular communication (GJIC) is essential for maintaining cellular homeostasis, coordinating cell proliferation, and guiding differentiation. frontiersin.orgnih.govresearchgate.net Abnormal GJIC has been linked to a variety of diseases, including cardiovascular disorders. frontiersin.org

Compounds that modulate GJIC are valuable research tools and potential therapeutic agents. nih.gov The patent literature suggests a link between lysine mimetics and the modulation of GJIC, proposing their use in treating diseases associated with impaired intercellular communication. frontiersin.org While direct experimental evidence for this compound as a GJIC modulator is not detailed, its role as a precursor to lysine mimetics places it within this area of investigation. frontiersin.orgacs.org

The integrity of GJIC is crucial for the normal development and function of tissues. nih.govnumberanalytics.com It allows for the exchange of signaling molecules that regulate gene expression and cellular behavior, thereby maintaining tissue homeostasis. researchgate.net The process of cellular differentiation, where a cell changes from one type to a more specialized one, is also heavily influenced by GJIC. frontiersin.orgnih.gov For instance, during neuronal differentiation, the expression of different connexin isoforms changes, highlighting the dynamic role of GJIC in this process. frontiersin.org

Research has shown that the modulation of GJIC can influence the differentiation of stem cells. nih.govresearchgate.net For example, the differentiation of mesenchymal stem cells into neuron-like cells is accompanied by changes in connexin expression and GJIC. frontiersin.org While studies specifically investigating the effects of this compound on cellular homeostasis and differentiation via GJIC are lacking, the established importance of GJIC in these processes makes any potential modulator of these channels a subject of scientific interest. The exploration of pyrimidine derivatives in the context of cancer research, where they can induce cell cycle arrest and apoptosis, further underscores the potential for this class of compounds to influence fundamental cellular processes. numberanalytics.comnih.govnih.govnih.gov

Enzyme Interaction and Inhibition Studies

The pyrimidine nucleus is a "privileged scaffold" in drug discovery, and its derivatives are frequently investigated for their enzyme inhibitory activities. mdpi.com this compound itself is noted for its potential in various biological processes, which includes enzyme inhibition. nih.gov However, much of the detailed research has been conducted on more complex derivatives rather than the parent compound.

Serine proteases are a large family of enzymes with crucial roles in physiological and pathological processes. nih.gov Their dysregulation is linked to numerous diseases, making them important therapeutic targets. nih.gov While pyrimidine derivatives are explored as serine protease inhibitors, specific data on the inhibitory activity of this compound against this class of enzymes is limited in the available literature. Research has instead focused on structurally related molecules.

Chymase is a serine protease whose pathophysiological role is a subject of ongoing investigation, spurred by the discovery of novel nonpeptidic inhibitors. nih.gov Among these are pyrimidinone derivatives, which are structurally related to this compound. nih.gov The design and structure-activity relationships of these pyrimidinone derivatives have been a key focus, clarifying their inhibitory activity and selectivity. nih.gov The development of these inhibitors has provided valuable tools for exploring the physiological and pathophysiological functions of chymase. nih.gov

Table 1: Inhibitory Activity of Pyrimidinone Derivatives against α-Amylase This table presents the half-maximal inhibitory concentration (IC50) values of various pyrimidinone derivatives against α-amylase, as reported in a study screening for anti-diabetic agents. Note: These are not chymase inhibitors but demonstrate the inhibitory potential of the pyrimidinone scaffold.

| Compound | IC50 (µg/ml) |

|---|---|

| Acarbose (Standard) | 12.87 |

| Compound 4b | 13.54 |

| Compound 12 | 17.08 |

| Compound 14 | 21.35 |

Data sourced from Elsharif A. M., 2019. orientjchem.org

Cathepsin G, another neutrophil-derived serine protease, is involved in inflammatory processes. mdpi.com Research into inhibitors of Cathepsin G has explored various molecular classes. While direct inhibition by this compound is not documented, research on related heterocyclic structures provides insight into potential mechanisms. For example, dihydropyrimidin-2(1H)-one derivatives have been identified as having moderate inhibitory effects on Cathepsin C, a related cysteine protease that activates neutrophil serine proteases. mdpi.com In one study, a lead dihydropyrimidin-2(1H)-one compound (compound 1) showed an IC50 of 1025 nM against Cathepsin C. mdpi.com Structure-activity relationship (SAR) studies on this scaffold led to the development of more potent inhibitors, with compound 36 achieving an IC50 of 437 nM. mdpi.com The binding mode analysis revealed that the NH group within the pyrimidinone core plays a crucial role by acting as a hydrogen bond donor, interacting with residues in the enzyme's active site. mdpi.com

Table 2: Inhibitory Activity of Dihydropyrimidin-2(1H)-one Derivatives against Cathepsin C This table shows the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency. A lower IC50 value indicates greater potency.

| Compound | Description | IC50 (nM) |

|---|---|---|

| Compound 1 | Initial Hit Compound | 1025 |

| Compound 36 | Optimized Lead Compound | 437 |

Data sourced from Chen, X., et al., 2024. mdpi.com

Serine Protease Inhibitory Activity Research

Influence on Cellular Biosynthesis Pathways

The effect of this compound on specific cellular biosynthesis pathways is an area that requires more extensive research.

Based on available scientific literature, there are no specific studies investigating the direct influence of this compound or its immediate derivatives on the synthesis and activity of proteoglycans. This remains a gap in the understanding of the compound's full biological activity profile.

Investigations into Glycosidase Enzyme Activity and Substrate Concentrations

There are no available research articles, studies, or data that explore the interaction between this compound and glycosidase enzymes. The scientific community has not published any findings on whether this compound acts as an inhibitor, activator, or substrate for this class of enzymes, nor are there any documented investigations into its effects on substrate concentrations in related assays.

Research on Cellular Proliferation Mechanisms

Similarly, the role of this compound in the context of cellular proliferation remains uninvestigated in publicly accessible research.

No studies have been found that assess the potential of this compound to modulate unwanted cellular proliferation. This includes a lack of research into its effects on key biological processes that drive such proliferation.

A thorough search did not yield any information on the effects of this compound on vascular smooth muscle cell hyperplasia. This condition, a key contributor to the narrowing of blood vessels in various diseases, does not appear to have been studied in connection with this specific chemical compound.

Given the absence of foundational research into its effects on cellular proliferation and specific cell types like vascular smooth muscle cells, this compound has not been identified or proposed as a research tool for understanding proliferative disorders.

Future Research Directions and Unaddressed Challenges

Development of Advanced Synthetic Methodologies for Diversified Derivatives

The future synthesis of (pyrimidin-2-ylamino)acetic acid derivatives will necessitate a move towards more sophisticated and efficient methodologies. Current synthetic routes often involve conventional techniques such as the coupling of pyrimidine (B1678525) derivatives with glycine (B1666218) or its esters. While effective, there is a significant opportunity to develop advanced strategies for creating a more diverse library of compounds.

Future efforts should concentrate on:

Asymmetric Catalysis : The use of transition-metal catalysts, for instance, Ru-BINAP, for reductive amination can enable control over stereochemistry, which is crucial as chiral derivatives often exhibit higher target specificity.

Chiral Pool Synthesis : Starting with enantiopure amino acids like L-glutamic acid can be a strategic approach to synthesize complex and stereochemically defined derivatives.

Multi-component Reactions : Designing one-pot, multi-component reactions, such as the copper-catalyzed three-component reaction used for other pyrimidine derivatives, can improve efficiency and atom economy. researchgate.net

Flow Chemistry : Continuous-flow synthesis presents a promising methodology for rapid, sustainable, and scalable production, offering better control over reaction parameters and safer handling of energetic intermediates compared to traditional batch processes. rsc.org

These advanced methods will be instrumental in generating novel analogues, such as those with substitutions on the pyrimidine ring or modifications to the acetic acid side chain, allowing for a more thorough exploration of structure-activity relationships (SAR). jst.go.jp

Deeper Mechanistic Understanding of Molecular Interactions in Complex Systems

While this compound is known to exert its biological effects through mechanisms like enzyme inhibition and receptor binding, a more profound understanding of its molecular interactions is required. The electron-deficient nature of the pyrimidine ring is a key feature that enhances its interactions with biological targets, such as the ATP-binding pockets in kinases.

Future research should aim to:

Elucidate Binding Modes : Utilize techniques like X-ray crystallography to determine the precise binding modes of these derivatives with their biological targets.

Analyze Structure-Activity Relationships (SAR) : Systematically modify the structure of this compound to understand how different functional groups influence its biological activity. For example, the addition of a methyl group to form 2-[Methyl(pyrimidin-2-yl)amino]acetic acid introduces steric and electronic changes that can alter target affinity.

Investigate Intramolecular Interactions : Explore how specific intramolecular interactions, such as the sulfur-nitrogen nonbonding interaction designed in some N-pyrimidyl-2-thiazolamine analogues, can stabilize the active conformation and enhance potency. jst.go.jp

A deeper mechanistic insight will facilitate the rational design of next-generation molecules with improved efficacy and selectivity for targets implicated in various diseases, including cancer and inflammatory disorders. nih.gov

Integration with Advanced in silico Drug Discovery and Materials Design Platforms

Computational tools are becoming indispensable in modern chemical research. The integration of in silico methods can significantly accelerate the discovery and optimization of this compound derivatives.

Key computational approaches for future integration include:

Molecular Docking : Software such as AutoDock Vina or Schrödinger Glide can be used to screen virtual libraries of derivatives against protein targets like dihydrofolate reductase (DHFR) or fatty-acid amide hydrolase (FAAH) to predict binding affinities and poses. bohrium.combiotech-asia.org This has been applied to design imatinib (B729) analogs and other potential kinase inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations : Platforms like GROMACS can be employed to analyze the stability of ligand-protein complexes over time, providing insights into the dynamic nature of the interactions.

Quantitative Structure-Activity Relationship (QSAR) Models : Developing QSAR models can help in correlating the structural features of different derivatives with their biological activities (e.g., IC₅₀ values), thereby guiding the design of more potent compounds.